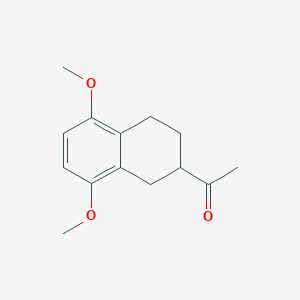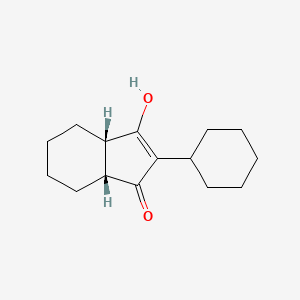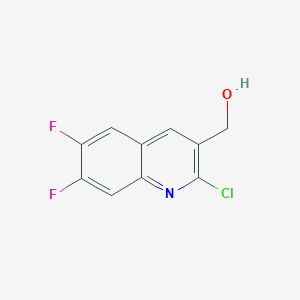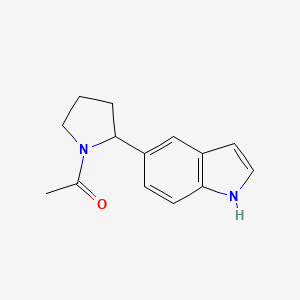
Ethyl 6-methoxyisoquinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methoxyisoquinoline-1-carboxylate: is an organic compound with the molecular formula C₁₃H₁₃NO₃ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxyisoquinoline-1-carboxylate typically involves the esterification of 6-methoxyisoquinoline-1-carboxylic acid. One common method includes the reaction of 6-methoxyisoquinoline-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-methoxyisoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methoxyisoquinoline-1-carboxylic acid, while reduction may produce 6-methoxyisoquinoline-1-methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 6-methoxyisoquinoline-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new molecules.
Biology: In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Ethyl 6-methoxyisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
- 6-methoxyisoquinoline-1-carboxylic acid
- 6-methoxyisoquinoline
- Ethyl isoquinoline-1-carboxylate
Comparison: Ethyl 6-methoxyisoquinoline-1-carboxylate is unique due to the presence of both the ethyl ester and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For example, the methoxy group can influence the compound’s electronic properties, while the ethyl ester group affects its solubility and reactivity in esterification and hydrolysis reactions.
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
ethyl 6-methoxyisoquinoline-1-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
SUNUOOVAHUKYDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=CC2=C1C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11878155.png)
![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)








